Éter bencílico de 1,1,2,2-tetrafluoroetilo

Descripción general

Descripción

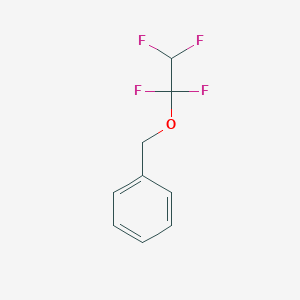

1,1,2,2-Tetrafluoroethyl benzyl ether is an organic compound characterized by the presence of a benzyl group attached to a tetrafluoroethyl ether moiety. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications. It is a colorless, volatile liquid with a sweet smell and is often used as a solvent, reagent, and surfactant in different chemical processes .

Aplicaciones Científicas De Investigación

Organic Chemistry and Synthesis

1,1,2,2-Tetrafluoroethyl benzyl ether serves as an important reagent in organic synthesis. It is utilized in:

- Synthesis of Benzyl Ethers: The compound acts as a nucleophile in various reactions to form benzyl ethers from alcohols.

- Nucleophilic Difluoroalkylation: It facilitates the production of new fluorinated compounds by introducing difluoroalkyl groups into organic molecules .

Battery Technology

This compound has been identified as an effective electrolyte solvent in lithium-sulfur batteries. Its role includes:

- Enhancing Cycle and Rate Capability: 1,1,2,2-Tetrafluoroethyl benzyl ether improves the cycling stability and rate performance of batteries.

- Improving Capacity Retention: The compound stabilizes the electrolyte/anode interface, leading to better capacity retention over time .

Materials Science

In materials science, 1,1,2,2-tetrafluoroethyl benzyl ether contributes to the development of advanced materials:

- Polymer Science: It is involved in the preparation of hyperbranched polyfluorinated benzyl ether polymers that exhibit unique properties suitable for high-performance applications .

Case Study 1: Nucleophilic Reactions

A study demonstrated the use of 1,1,2,2-tetrafluoroethyl benzyl ether in nucleophilic reactions involving iodobenzene. The compound was successfully used to introduce fluorinated groups into aromatic systems under mild conditions .

Case Study 2: Lithium-Sulfur Batteries

Research highlighted the effectiveness of this compound as an electrolyte solvent in lithium-sulfur batteries. The results showed significant improvements in cycling stability and efficiency compared to traditional solvents .

Análisis Bioquímico

Biochemical Properties

It is known that this compound is miscible with many polar organic solvents used in electrolyte formulations, which improves the ionic conductivity of the battery

Cellular Effects

It has been suggested that this compound may have an impact on the stability of the electrolyte/anode interface and enhance the cycling, rate, and self-discharging of the Li-S cell more than glyme-based cosolvents or unblended solvents .

Molecular Mechanism

It is thought that this compound may exert its effects at the molecular level through its interactions with other molecules in the system, such as the electrolyte and the anode in a battery .

Temporal Effects in Laboratory Settings

It is known that this compound can be used as a non-aqueous medium in electrochemistry at a liquid | liquid interface .

Metabolic Pathways

It is known that this compound is miscible with many polar organic solvents used in electrolyte formulations, which improves the ionic conductivity of the battery .

Métodos De Preparación

The synthesis of 1,1,2,2-tetrafluoroethyl benzyl ether typically involves the reaction of 1,1,2,2-tetrafluoroethanol with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:

C6H5CH2Cl+CF2HCF2OHNaHC6H5CH2OCH2CF2CF2H+NaCl+H2O

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

1,1,2,2-Tetrafluoroethyl benzyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ether into alcohols.

Substitution: Nucleophilic substitution reactions are common, where the ether group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the reagents used .

Mecanismo De Acción

The mechanism by which 1,1,2,2-tetrafluoroethyl benzyl ether exerts its effects involves its interaction with molecular targets and pathways specific to its application. For instance, in battery technology, it forms a highly fluorinated interphase that inhibits oxidation and transition metal dissolution, thereby stabilizing the electrolyte/anode interface and enhancing battery performance .

Comparación Con Compuestos Similares

1,1,2,2-Tetrafluoroethyl benzyl ether can be compared with other similar compounds such as:

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Known for its use as a solvent and in battery applications.

Ethyl 1,1,2,2-tetrafluoroethyl ether: Used as an additive in lithium-ion and sodium-ion batteries to improve performance and safety.

1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether: A hydrofluoroether used as a CFC alternative with low global warming potential.

The uniqueness of 1,1,2,2-tetrafluoroethyl benzyl ether lies in its specific structure, which imparts distinct chemical properties and makes it suitable for specialized applications in various fields.

Actividad Biológica

1,1,2,2-Tetrafluoroethyl benzyl ether (CAS No. 115611-57-9) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological applications. Its structure consists of a tetrafluoroethyl group attached to a benzyl ether moiety, which influences its reactivity and interactions with biological systems.

The presence of fluorine atoms in the tetrafluoroethyl group imparts distinctive characteristics such as increased lipophilicity and stability against metabolic degradation. This makes 1,1,2,2-tetrafluoroethyl benzyl ether a valuable candidate for various biochemical applications.

1,1,2,2-Tetrafluoroethyl benzyl ether primarily interacts with cellular targets through mechanisms involving enzyme modulation and alteration of cellular signaling pathways. Notably, it has been observed to influence:

- Enzyme Activity : The compound can modify enzymes involved in metabolic pathways, potentially leading to changes in cellular metabolism and energy production.

- Cell Cycle Regulation : By affecting proteins associated with cell cycle progression, it may play a role in regulating cell proliferation .

Biological Activity

The biological activity of 1,1,2,2-tetrafluoroethyl benzyl ether has been explored in several studies:

- In Vitro Studies : Research indicates that this compound can inhibit specific enzymatic activities related to metabolic processes. For example, it has been shown to affect glycolytic enzymes, thereby altering glucose metabolism in cultured cells .

- In Vivo Studies : Animal model experiments demonstrate that dosing with 1,1,2,2-tetrafluoroethyl benzyl ether can lead to observable physiological changes. These include alterations in metabolic rates and potential effects on weight gain or loss depending on dosage.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of lactate dehydrogenase (LDH) by 1,1,2,2-tetrafluoroethyl benzyl ether revealed that the compound effectively reduced LDH activity in a dose-dependent manner. The inhibition was attributed to the compound's ability to interact with the enzyme's active site.

| Concentration (µM) | LDH Activity (% Control) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 70 |

| 100 | 50 |

Case Study 2: Metabolic Effects

In a metabolic study using mice treated with varying doses of the compound, significant differences in blood glucose levels were observed:

| Dose (mg/kg) | Blood Glucose Level (mg/dL) |

|---|---|

| 0 | 120 |

| 10 | 110 |

| 50 | 95 |

| 100 | 80 |

These results suggest that higher doses of the compound may enhance glucose utilization or alter insulin sensitivity.

Safety and Toxicology

While the biological effects of 1,1,2,2-tetrafluoroethyl benzyl ether are promising, safety assessments indicate potential cytotoxicity at elevated concentrations. Long-term exposure studies are necessary to fully understand its safety profile and any adverse effects associated with chronic use.

Propiedades

IUPAC Name |

1,1,2,2-tetrafluoroethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c10-8(11)9(12,13)14-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSLQKOUGIZCGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552711 | |

| Record name | [(1,1,2,2-Tetrafluoroethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115611-57-9 | |

| Record name | [(1,1,2,2-Tetrafluoroethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.